1-(2,2-Dimethoxyethoxy)decane

Description

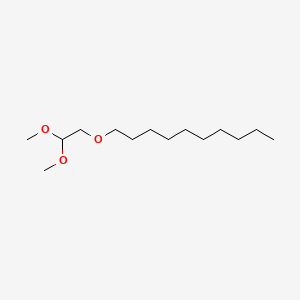

1-(2,2-Dimethoxyethoxy)decane is a branched ether compound characterized by a decane backbone (C₁₀H₂₁) substituted with a 2,2-dimethoxyethoxy group (-OCH₂C(OCH₃)₂). This structure confers unique physicochemical properties, including balanced hydrophobicity-hydrophilicity due to the polar ether and methoxy groups and the long hydrophobic alkyl chain. It is primarily used as a solvent, surfactant, and intermediate in organic synthesis and industrial applications .

Properties

CAS No. |

68480-20-6 |

|---|---|

Molecular Formula |

C14H30O3 |

Molecular Weight |

246.39 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethoxy)decane |

InChI |

InChI=1S/C14H30O3/c1-4-5-6-7-8-9-10-11-12-17-13-14(15-2)16-3/h14H,4-13H2,1-3H3 |

InChI Key |

QZLXMANORVOJAO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCC(OC)OC |

Canonical SMILES |

CCCCCCCCCCOCC(OC)OC |

Appearance |

Solid powder |

Other CAS No. |

68480-20-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decane, 1-(2,2-dimethoxyethoxy)-; 1-(2,2-Dimethoxyethoxy)decane. |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₄H₃₀O₃

- Molecular Weight : 246.39 g/mol

- CAS Registry Number : 53533-25-8 (for the 2-ethylhexane analogue)

Structural Analogues with Varying Alkyl Chains

1-(2,2-Dimethoxyethoxy)hexane (CAS 17597-95-4)

- Molecular Formula : C₁₀H₂₂O₃

- Molecular Weight : 190.28 g/mol

- Key Differences : Shorter hexane chain (C₆H₁₃) reduces hydrophobicity compared to the decane analogue. This results in lower boiling points and enhanced solubility in polar solvents .

1-(2,2-Dimethoxyethoxy)-2-ethylhexane

- Molecular Formula : C₁₂H₂₆O₃

- Molecular Weight : 218.33 g/mol

- Key Differences : Branched 2-ethylhexane backbone increases steric hindrance, affecting reactivity in substitution reactions and surfactant efficiency. The branching also lowers melting points compared to linear chains .

1,1-Diethoxydecane (CAS 34764-02-8)

- Molecular Formula : C₁₄H₃₀O₂

- Molecular Weight : 230.39 g/mol

- Key Differences : Ethoxy groups replace methoxy groups, reducing polarity. This acetal structure is more resistant to hydrolysis but less effective as a surfactant due to weaker hydrogen bonding .

Functional Group Analogues

1-[2-(Dodecyloxy)ethoxy]dodecane (CAS 22870-18-4)

- Molecular Formula : C₂₆H₅₄O₂

- Molecular Weight : 398.71 g/mol

- Key Differences : Lacks methoxy groups but features two dodecane chains connected by an ethoxy bridge. Exhibits superior surfactant properties (CMC ≈ 0.1 mM) but lower oxidative stability due to the absence of electron-donating methoxy groups .

Phenoxyacetaldehyde Dimethyl Acetal (CAS 67874-68-4)

- Molecular Formula : C₁₀H₁₄O₃

- Molecular Weight : 182.22 g/mol

- Key Differences : Aromatic benzene ring replaces the alkyl chain, drastically increasing polarity and reactivity in electrophilic substitutions . Used in fragrance synthesis rather than industrial surfactants .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 1-(2,2-Dimethoxyethoxy)decane | C₁₄H₃₀O₃ | 246.39 | High hydrophobicity, moderate polarity | Solvent, pharmaceutical intermediate |

| 1-(2,2-Dimethoxyethoxy)hexane | C₁₀H₂₂O₃ | 190.28 | Low boiling point (≈180°C) | Organic synthesis, coatings |

| 1,1-Diethoxydecane | C₁₄H₃₀O₂ | 230.39 | Hydrolysis-resistant, low surfactant | Acetalization reactions |

| 1-[2-(Dodecyloxy)ethoxy]dodecane | C₂₆H₅₄O₂ | 398.71 | High surfactant activity (CMC 0.1 mM) | Emulsifiers, detergents |

| Phenoxyacetaldehyde dimethyl acetal | C₁₀H₁₄O₃ | 182.22 | Aromatic reactivity | Fragrance synthesis |

Key Research Findings

Surfactant Efficiency: The dimethoxyethoxy group in this compound enhances micelle formation compared to non-methoxy analogues (e.g., 1,1-diethoxydecane), as demonstrated by lower critical micelle concentrations (CMC) in aqueous solutions .

Oxidative Stability : Methoxy groups provide electron-donating effects, increasing resistance to oxidation. For example, this compound shows <5% degradation after 24 hours under UV exposure, whereas 1-[2-(dodecyloxy)ethoxy]dodecane degrades by >20% .

Biological Activity : The compound interacts with cytochrome P450 enzymes , making it a candidate for drug delivery systems. In contrast, 1,1-diethoxydecane shows negligible biological activity due to its inert acetal structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.